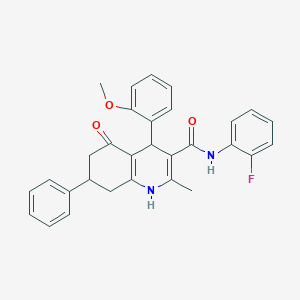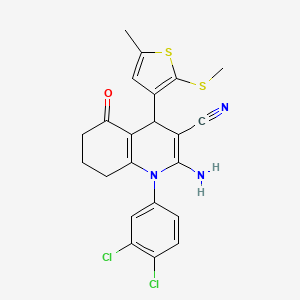
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features two substituted phenyl groups attached to the quinazoline core, making it a subject of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and phenols.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the aniline derivative and a suitable carbonyl compound, such as formamide or formic acid.
Substitution Reactions: The phenyl groups are introduced through nucleophilic aromatic substitution reactions. The 4-methylphenoxy and 4-propoxyphenyl groups are attached to the quinazoline core using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the yield and purity of the final product.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.
化学反应分析
Types of Reactions
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include:
Quinazoline N-oxides: From oxidation reactions.
Dihydroquinazoline Derivatives: From reduction reactions.
Substituted Quinazolines: From substitution reactions.
科学研究应用
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, and proteins within cells.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Biological Effects: The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes.
相似化合物的比较
Similar Compounds
4-(4-Methylphenoxy)-2-phenylquinazoline: Lacks the propoxy group, leading to different biological activities.
4-(4-Propoxyphenyl)-2-phenylquinazoline: Lacks the methylphenoxy group, resulting in unique properties.
2-(4-Methylphenoxy)-4-(4-propoxyphenyl)quinazoline: Different substitution pattern on the quinazoline core.
Uniqueness
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is unique due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylphenoxy and 4-propoxyphenyl groups provides a distinct set of properties that differentiate it from other quinazoline derivatives.
属性
分子式 |
C24H22N2O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
4-(4-methylphenoxy)-2-(4-propoxyphenyl)quinazoline |
InChI |
InChI=1S/C24H22N2O2/c1-3-16-27-19-14-10-18(11-15-19)23-25-22-7-5-4-6-21(22)24(26-23)28-20-12-8-17(2)9-13-20/h4-15H,3,16H2,1-2H3 |
InChI 键 |
FJSXTAGUTWIHMH-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methylprop-2-en-1-yl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638171.png)
![2,5-Pyrrolidinedione, 3-[[2-(2-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11638176.png)
![6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638198.png)
![(E)-7-amino-N'-(3,4-dihydroxybenzylidene)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B11638216.png)

![(2Z)-6-benzyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638221.png)
![10-(4-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11638228.png)

![3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11638238.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638243.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11638250.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11638257.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638259.png)
![7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11638261.png)
